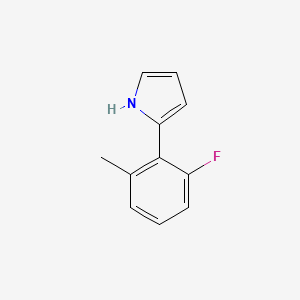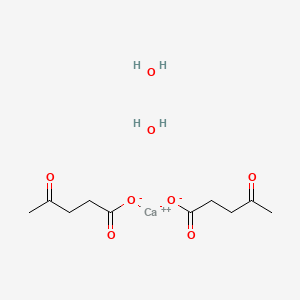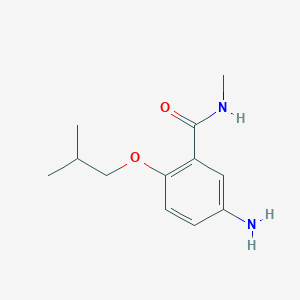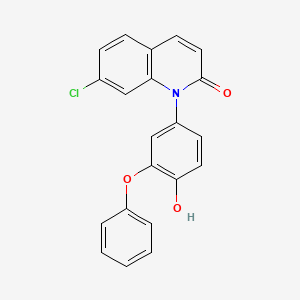
5-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)pyridin-2-amine is an organic compound. It is a heterocyclic compound, meaning it contains atoms of at least two different elements as members of its rings. This structure is essential in various fields, particularly in medicinal chemistry, where heterocycles are often found in the active components of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of 1H-Pyrazol-4-yl Compounds: : The initial step involves synthesizing 1H-pyrazol-4-yl derivatives. This typically involves reacting hydrazines with 1,3-diketones.
Introduction of the 2,2,2-Trifluoroethyl Group: : The next step is to introduce the 2,2,2-trifluoroethyl group into the pyrazole ring. This can be achieved using a reaction with 2,2,2-trifluoroethyl iodide under basic conditions.
Formation of the Pyridin-2-amine Structure: : The final step involves creating the pyridin-2-amine moiety. This can be done by reacting the intermediate product from the previous step with suitable reagents like chloropyridine and ammonia.
Industrial Production Methods: The large-scale production would follow a similar route, but with optimizations for yield and purity, using robust catalysts and more efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation reactions, where it loses electrons and forms corresponding oxidized products.
Reduction: : Reduction reactions can also occur, where the compound gains electrons.
Substitution: : It is prone to substitution reactions, especially nucleophilic substitutions due to the electron-deficient nature of the trifluoroethyl group.
Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Typical reducing agents include sodium borohydride or lithium aluminium hydride.
Substitution: : Reagents like halogenated compounds in the presence of a strong base are commonly used.
Major Products Formed: Depending on the reaction conditions, various products can be formed:
Oxidized Products: : Compounds with higher oxidation states.
Reduced Products: : Compounds with lower oxidation states.
Substituted Products: : Compounds where the trifluoroethyl group is replaced by other substituents.
Scientific Research Applications
Chemistry: : This compound is valuable in organic synthesis due to its reactivity and stability.
Biology: : It is used in biochemical assays to understand enzyme activities.
Industry: : Utilized in the development of new materials, especially those requiring specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways:
Protein Interactions: : The compound can interact with various proteins, affecting their function.
Enzyme Inhibition: : It may act as an inhibitor for certain enzymes, altering metabolic pathways.
Receptor Binding: : Potential to bind to specific receptors, modulating signaling pathways.
Comparison with Similar Compounds
4-Amino-3-(trifluoromethyl)pyridine: : Similar due to the trifluoromethyl group but lacks the pyrazole ring.
5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid: : Similar pyrazole ring structure but different functional groups.
2,6-Diaminopyridine: : Lacks the trifluoroethyl and pyrazole components but has a similar pyridine-amine structure.
Highlighting Uniqueness: The presence of both a trifluoroethyl group and a pyrazole ring in 5-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)pyridin-2-amine makes it unique. This dual structure allows for specific interactions that can be harnessed in various scientific and industrial applications.
There you go! That’s a deep dive into the nitty-gritty of this compound. Anything specific you’d like to explore further?
Properties
Molecular Formula |
C10H9F3N4 |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
5-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C10H9F3N4/c11-10(12,13)6-17-5-8(4-16-17)7-1-2-9(14)15-3-7/h1-5H,6H2,(H2,14,15) |
InChI Key |
MBJCHNPXPQEDIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CN(N=C2)CC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


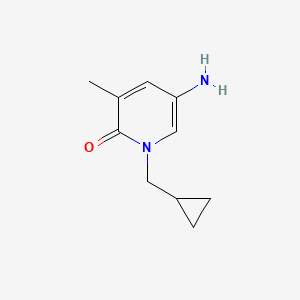
![2-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetic acid](/img/structure/B15340303.png)
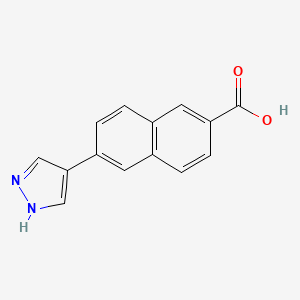


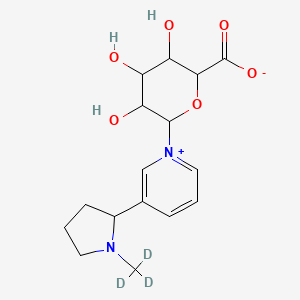
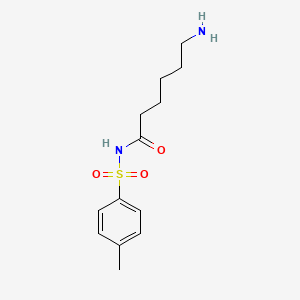
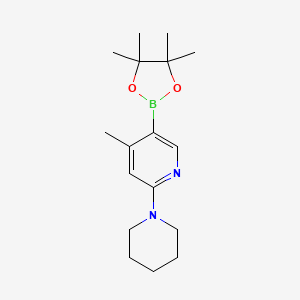
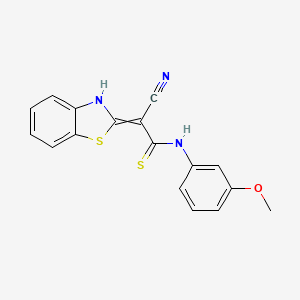
![1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide](/img/structure/B15340347.png)
